REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:8])=[O:7].[NH2:16][C:17]([CH3:21])([CH3:20])[CH2:18][OH:19].S(Cl)(Cl)=O.[OH-].[Na+]>C(Cl)Cl>[CH3:15][O:14][C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13])[C:6]([Cl:8])=[O:7].[CH3:20][C:17]1([CH3:21])[CH2:18][O:19][C:6]([C:5]2[CH:9]=[C:10]([O:14][CH3:15])[C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=2)=[N:16]1 |f:3.4|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.64 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for additional 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice-bath for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The filtered cake was washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
was followed by concentration in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 30 ml of dry toluene
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice-bath
|
Type
|
STIRRING
|
Details
|
while being stirred for additional 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from 70 ml of n-hexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(OC1)C1=CC(=C(C(=C1)OC)OC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:8])=[O:7].[NH2:16][C:17]([CH3:21])([CH3:20])[CH2:18][OH:19].S(Cl)(Cl)=O.[OH-].[Na+]>C(Cl)Cl>[CH3:15][O:14][C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13])[C:6]([Cl:8])=[O:7].[CH3:20][C:17]1([CH3:21])[CH2:18][O:19][C:6]([C:5]2[CH:9]=[C:10]([O:14][CH3:15])[C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=2)=[N:16]1 |f:3.4|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
6.64 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for additional 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice-bath for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtered through a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
The filtered cake was washed with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
was followed by concentration in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 30 ml of dry toluene
|
Type
|
TEMPERATURE
|
Details
|
under cooling in an ice-bath
|
Type
|
STIRRING
|
Details
|
while being stirred for additional 45 minutes
|
Duration
|
45 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from 70 ml of n-hexane
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(N=C(OC1)C1=CC(=C(C(=C1)OC)OC)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |